molecular formula C9H9FO2 B6315925 2-Fluoro-5-(methoxymethyl)benzaldehyde CAS No. 1896344-14-1

2-Fluoro-5-(methoxymethyl)benzaldehyde

Cat. No.: B6315925
CAS No.: 1896344-14-1
M. Wt: 168.16 g/mol
InChI Key: MFJZJUQVFWHUML-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 2-position and a methoxymethyl group at the 5-position. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 2-Fluoro-5-(methoxymethyl)benzaldehyde involves starting from 2-amino-5-methoxytoluene . The synthesis typically includes the following steps:

    Nitration: The 2-amino-5-methoxytoluene is nitrated to form 2-nitro-5-methoxytoluene.

    Reduction: The nitro group is then reduced to an amino group, yielding 2-amino-5-methoxytoluene.

    Fluorination: The amino group is replaced with a fluorine atom using a fluorinating agent.

    Formylation: Finally, the compound is formylated to introduce the aldehyde group, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: 2-Fluoro-5-(methoxymethyl)benzoic acid.

    Reduction: 2-Fluoro-5-(methoxymethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-(methoxymethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methoxymethyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into, targeting specific molecular pathways and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methoxybenzaldehyde: Similar structure but lacks the methoxymethyl group.

    2-Fluoro-5-(methylthio)benzaldehyde: Similar structure but has a methylthio group instead of a methoxymethyl group.

    2-Fluoro-5-(methoxycarbonyl)benzaldehyde: Similar structure but has a methoxycarbonyl group instead of a methoxymethyl group.

Uniqueness

2-Fluoro-5-(methoxymethyl)benzaldehyde is unique due to the presence of both the fluorine atom and the methoxymethyl group, which can influence its reactivity and the types of chemical transformations it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

2-fluoro-5-(methoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-12-6-7-2-3-9(10)8(4-7)5-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJZJUQVFWHUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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